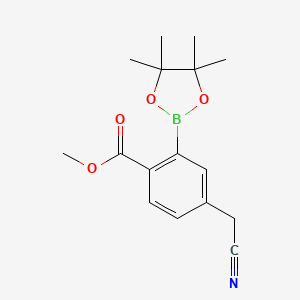

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 2287195-46-2

Cat. No.: VC7092888

Molecular Formula: C16H20BNO4

Molecular Weight: 301.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287195-46-2 |

|---|---|

| Molecular Formula | C16H20BNO4 |

| Molecular Weight | 301.15 |

| IUPAC Name | methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3 |

| Standard InChI Key | PMILEEIBKLETHG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Identity

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula C₁₆H₂₀BNO₄ and a molecular weight of 301.15 g/mol. The IUPAC name reflects its substitution pattern: the benzene ring features a cyanomethyl group at position 4, a methoxycarbonyl group at position 2, and a pinacol boronate ester at position 2. The compound’s stability under ambient conditions is attributed to the pinacol ester, which protects the boronic acid moiety from hydrolysis .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2287195-46-2 | |

| Molecular Formula | C₁₆H₂₀BNO₄ | |

| Molecular Weight | 301.15 g/mol | |

| IUPAC Name | Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC | |

| InChI Key | PMILEEIBKLETHG-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a benzene derivative functionalized at positions 2 and 4. A common route involves:

-

Boronation: Introducing the pinacol boronate ester via Miyaura borylation of a brominated precursor using bis(pinacolato)diboron and a palladium catalyst.

-

Cyanomethylation: Installing the cyanomethyl group through nucleophilic substitution or cyanation reactions. For example, treatment with cyanomethyl iodide in the presence of a base like potassium carbonate.

-

Esterification: Methanol-mediated esterification of the carboxylic acid intermediate under acidic conditions .

Optimization Challenges

Key challenges include minimizing side reactions during boronation and ensuring regioselectivity in cyanomethylation. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group enables participation in Suzuki-Miyaura reactions, forming biaryl structures central to pharmaceuticals and agrochemicals. For example, coupling with aryl halides yields intermediates for kinase inhibitors .

Functional Group Compatibility

The cyanomethyl group serves as a latent amine or carboxylic acid, allowing post-coupling modifications. This versatility is exploited in prodrug design and polymer chemistry.

| Hazard Statement | Precautionary Measure |

|---|---|

| H319: Eye irritation | Wear eye protection (P305+P351+P338) |

| H315: Skin irritation | Use gloves (P280) |

| H335: Respiratory irritation | Use in well-ventilated areas (P261) |

Comparative Analysis with Analogues

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 171364-80-0)

This analogue lacks the cyanomethyl group, reducing steric hindrance but limiting functional diversity. Its molecular weight is 262.11 g/mol, and it is less reactive in cyanation reactions .

Methyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methyl)Benzoate (CAS 150033-80-0)

Here, a methylene spacer separates the boronate ester from the benzene ring, altering electronic effects. This structure is more flexible but less stable under acidic conditions .

Future Research Directions

-

Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.

-

Drug Discovery: Developing PROTACs (proteolysis-targeting chimeras) leveraging boronate ester reactivity.

-

Material Science: Incorporating the compound into conjugated polymers for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume